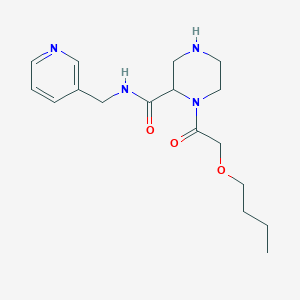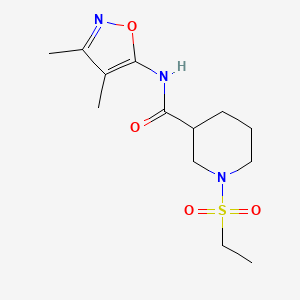
1-(butoxyacetyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butoxyacetyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known by its chemical name, BPPC, and is used mainly for scientific research purposes.
作用机制
The mechanism of action of BPPC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. BPPC has been found to increase the levels of dopamine and serotonin in the brain, which may account for its therapeutic effects.
Biochemical and Physiological Effects:
BPPC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. BPPC has also been found to improve cognitive function and to protect against neurodegeneration.
实验室实验的优点和局限性
BPPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BPPC is also stable and can be stored for long periods of time. However, there are also limitations to its use. BPPC is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of BPPC is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on BPPC. One area of interest is the development of new therapeutic applications for BPPC. Another area of interest is the elucidation of the mechanism of action of BPPC. This could lead to the development of new drugs that target the same pathways as BPPC. Additionally, research on BPPC could lead to the development of new drugs for the treatment of neurodegenerative disorders.
合成方法
The synthesis of BPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are piperazine and 3-pyridinemethanol. The first step involves the protection of the amino group of piperazine with a butoxyacetyl group. This is followed by the reaction of the protected piperazine with 3-pyridinemethanol to form the final product, BPPC.
科学研究应用
BPPC has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. BPPC has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(2-butoxyacetyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-3-9-24-13-16(22)21-8-7-19-12-15(21)17(23)20-11-14-5-4-6-18-10-14/h4-6,10,15,19H,2-3,7-9,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFBMQMAXFIXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)N1CCNCC1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5434687.png)
![5-[(4-bromobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5434693.png)
![ethyl 2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5434701.png)


![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434724.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5434728.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5434736.png)
![ethyl 1-[4-(2-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434741.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5434747.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5434755.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5434768.png)

![[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5434777.png)